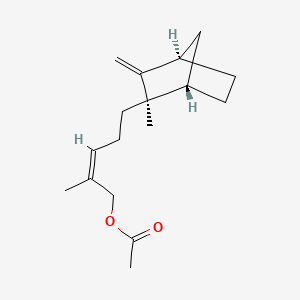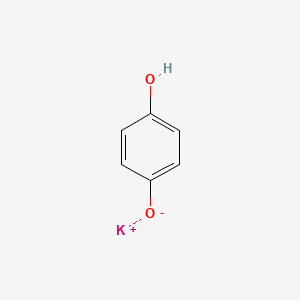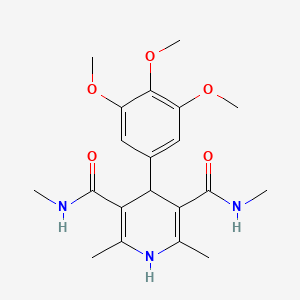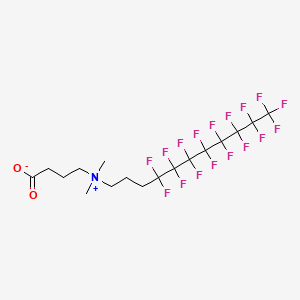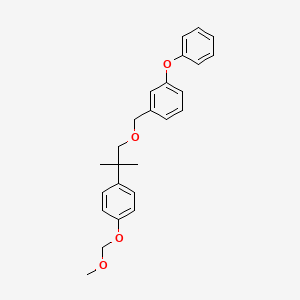
3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether is an organic compound that belongs to the class of ethers This compound is characterized by the presence of a phenoxybenzyl group and a methoxymethoxyphenyl group, which are linked through a methylpropyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether typically involves the reaction of 3-phenoxybenzyl alcohol with 2-(4-methoxymethoxyphenyl)-2-methylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether can undergo various chemical reactions, including:
Oxidation: The phenoxybenzyl group can be oxidized to form corresponding phenoxybenzoic acid derivatives.
Reduction: The methoxymethoxyphenyl group can be reduced to form the corresponding phenol derivative.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohols and phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can facilitate the cleavage of the ether linkage.
Major Products
Oxidation: Phenoxybenzoic acid derivatives.
Reduction: Phenol derivatives.
Substitution: Corresponding alcohols and phenols.
Scientific Research Applications
3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. The phenoxybenzyl group can interact with biological receptors, leading to modulation of cellular pathways. The methoxymethoxyphenyl group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenoxy)benzylamine hydrochloride
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- Phenyl isocyanate derivatives
Uniqueness
3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
80853-86-7 |
|---|---|
Molecular Formula |
C25H28O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-(methoxymethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H28O4/c1-25(2,21-12-14-22(15-13-21)28-19-26-3)18-27-17-20-8-7-11-24(16-20)29-23-9-5-4-6-10-23/h4-16H,17-19H2,1-3H3 |
InChI Key |
IIPABYJRBUTBQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



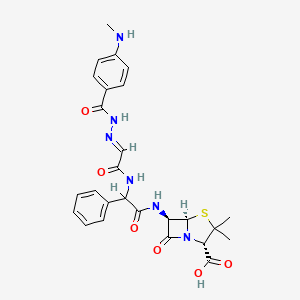




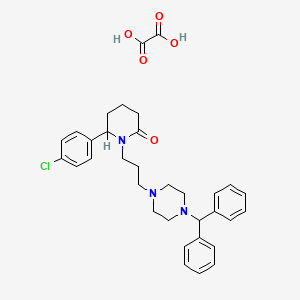
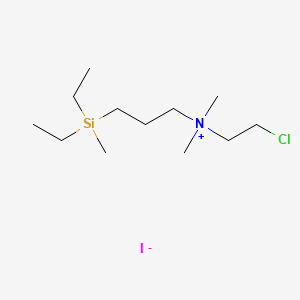

![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
